molecular formula C18H17BrN4O B13940051 6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine CAS No. 1008505-74-5

6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine

Cat. No.: B13940051
CAS No.: 1008505-74-5
M. Wt: 385.3 g/mol
InChI Key: CQSVCACCYFVKFV-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline compounds have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

    Medicine: Explored for its anticancer properties, particularly in targeting epidermal growth factor receptor (EGFR) pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is unique due to its specific bromine and morpholine substituents, which enhance its binding affinity and selectivity for EGFR compared to other quinazoline derivatives .

Properties

CAS No.

1008505-74-5

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine

InChI

InChI=1S/C18H17BrN4O/c19-14-1-6-17-13(11-14)12-20-18(22-17)21-15-2-4-16(5-3-15)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22)

InChI Key

CQSVCACCYFVKFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=C4C=C(C=CC4=N3)Br

Origin of Product

United States

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